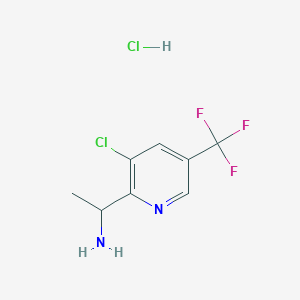

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDAZRHNSLJBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, with the CAS number 1396762-41-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H9ClF3N2

- Molecular Weight : 224.61 g/mol

- IUPAC Name : 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

- CAS Number : 1396762-41-6

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. Inhibiting AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .

- Antiproliferative Activity : Studies have demonstrated that derivatives of pyridine compounds can exhibit antiproliferative effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance these properties by improving lipophilicity and membrane permeability .

- Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress has been investigated, highlighting its potential as a neuroprotective agent. This activity is particularly relevant in conditions characterized by neuroinflammation and oxidative damage .

Biological Activity Data

Case Studies

- Neuroprotective Study : A study involving PC12 cells demonstrated that treatment with this compound significantly reduced cell death induced by hydrogen peroxide (H2O2), suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

- Anticancer Research : In vitro studies showed that the compound exhibits antiproliferative effects against several cancer cell lines, indicating its potential role in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Cholinergic Modulation : The compound has been tested for its effects on cholinergic signaling pathways, showing promising results in enhancing cognitive function in animal models of Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects. In vitro studies have shown that it interacts with neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety .

Agrochemicals

Pesticide Development

The chlorinated pyridine derivatives are known for their efficacy as agrochemicals. A case study highlighted the synthesis of new pesticides based on this compound, demonstrating significant effectiveness against common agricultural pests while minimizing environmental impact . The trifluoromethyl group enhances the lipophilicity of the compound, improving its absorption and efficacy in plant systems.

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits tumor growth via specific signaling pathways |

| Neuropharmacological agents | Potential treatment for depression and anxiety | |

| Agrochemicals | Pesticide development | Effective against agricultural pests |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound A : (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride

- CAS : 1416714-11-8

- Molecular Formula : C₆H₇Cl₂FN₂

- Molecular Weight : 205.04 g/mol

- Key Differences :

- Replaces trifluoromethyl with fluorine at position 3.

- Shorter side chain (methanamine vs. ethanamine).

Compound B : 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine Hydrochloride

Variations in the Amine Side Chain

Compound C : (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride

- CAS : 1253792-97-0

- Molecular Formula : C₈H₉Cl₂FN

- Molecular Weight : 208.07 g/mol

- Key Differences :

- Pyridine ring replaced by a fluorinated benzene ring.

- Impact : Benzene-based analogs often exhibit different pharmacokinetic profiles due to altered π-π stacking and metabolic stability .

Compound D : 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

Key Research Findings

Trifluoromethyl Advantage : The trifluoromethyl group in the target compound enhances electron-withdrawing effects, improving stability and resistance to metabolic degradation compared to fluoro or chloro substituents alone .

Side Chain Flexibility : Ethylamine chains (vs. methanamine or cyclic amines) balance lipophilicity and solubility, making the compound suitable for agrochemical formulations .

Synthetic Efficiency : The one-pot synthesis route for the target compound reduces costs and byproducts compared to analogs requiring multi-step protocols .

Preparation Methods

Acid Hydrolysis of Diethyl Malonate Derivative Route

Overview:

This method involves the transformation of a tert-butyl carbamate derivative through condensation with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate, followed by hydrolysis under acidic conditions to yield the target ethanamine hydrochloride.

- Starting from tert-butyl carbamate, hydroxymethylation and esterification produce ((tert-butoxycarbonyl)amino)methyl acetate.

- This intermediate condenses with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate to form a diethyl malonate derivative.

- Acidic hydrolysis (using concentrated hydrochloric acid at reflux, ~110 °C for 24 hours) converts the malonate derivative into 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride.

- The reaction mixture is carefully pH-adjusted and extracted with ethyl acetate to isolate the product.

- Final drying under vacuum yields the hydrochloride salt as a white solid.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Hydrolysis reagent | Concentrated HCl (6-12 mol·L⁻¹) |

| Temperature | Gradual heating to 110 °C, reflux 24 h |

| Extraction solvent | Ethyl acetate |

| Yield | Approximately 63% |

| Purity | Confirmed by ¹H NMR |

- Solvent screening showed dichloromethane was ineffective at lower acid concentrations.

- Higher HCl concentration improved hydrolysis efficiency.

- pH adjustments post-reaction were critical for product extraction and purity.

Reference:

Borane-Mediated Reduction of 2-Cyano-3-chloro-5-trifluoromethylpyridine

Overview:

This method reduces the nitrile group of 2-cyano-3-chloro-5-trifluoromethylpyridine to the corresponding ethanamine using borane reagents under inert atmosphere, followed by isolation of the hydrochloride salt.

- Under nitrogen or argon atmosphere, a borane solution (borane tetrahydrofuran or borane generated in situ from potassium borohydride and trifluoroacetic acid) is cooled to 0 to -10 °C.

- 2-Cyano-3-chloro-5-trifluoromethylpyridine is added dropwise to the borane solution.

- The mixture is stirred at 30–35 °C for 1–3 hours to complete reduction.

- After cooling, methanol is added dropwise to quench excess borane and stabilize the product.

- The reaction mixture is distilled under reduced pressure to concentrate.

- Water is added to precipitate the product, which is then filtered, washed, and dried.

Reaction Conditions and Yields:

| Example | Borane Source | Temperature (°C) | Stirring Time (h) | Methanol Addition (g) | Water Addition (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Borane-THF | 0 to 30 | 7-8 | 1.6 | 5 | 89.7 | 98.5 |

| 2 | Borane from KBH4 + TFA | 0 to 30 | 7-8 | 1.6 | 5 | 92.0 | 98.8 |

| 3 | Borane from KBH4 + TFA (modified) | -5 to 32 | 7 | 2.0 | 5.6 | 93.1 | 98.1 |

- The inert atmosphere prevents oxidation and side reactions.

- Cooling during addition controls exothermicity.

- Methanol quenching stabilizes the amine product.

- Water addition induces crystallization of the hydrochloride salt.

- The method achieves high yield (89–93%) and high purity (>98%).

- Organic solvents used include tetrahydrofuran and others like DMF, acetonitrile, or ethyl acetate for extraction.

- Nitrogen or argon is used as inert gas.

Reference:

General Considerations and Comparative Analysis

| Feature | Acid Hydrolysis Route | Borane Reduction Route |

|---|---|---|

| Starting Material | Diethyl malonate derivative | 2-Cyano-3-chloro-5-trifluoromethylpyridine |

| Reaction Conditions | Acidic hydrolysis, reflux at 110 °C for 24 h | Reduction at 0–35 °C under inert atmosphere |

| Operational Complexity | Moderate, requires pH adjustment and extraction | Moderate, requires inert gas and careful quenching |

| Yield | ~63% | 89–93% |

| Purity | High (confirmed by NMR) | Very high (>98%) |

| Scalability | Suitable but longer reaction time | Suitable, shorter reaction time |

| Environmental and Safety Notes | Use of concentrated HCl and organic solvents | Use of borane reagents, requires inert atmosphere |

Summary of Research Findings

- The borane-mediated reduction of the nitrile precursor is currently the most efficient and high-yielding method for preparing this compound.

- Acid hydrolysis of malonate derivatives, while effective, suffers from longer reaction times and lower yields.

- Optimization of reaction parameters such as temperature, solvent choice, and quenching steps is critical for maximizing yield and purity.

- The borane reduction method allows for relatively mild conditions and straightforward isolation of the product.

- Both methods require careful control of reaction conditions to avoid impurities and maximize product quality.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, and how can purity be ensured?

- Methodology :

- Synthesis : Start with 3-chloro-5-(trifluoromethyl)pyridine as the core scaffold. Introduce the ethanamine moiety via nucleophilic substitution or reductive amination. For hydrochloride salt formation, treat the free base with HCl in anhydrous conditions (e.g., ethanol or dichloromethane) .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane) to isolate the product. Confirm purity (>98%) via GC, HPLC, or NMR .

Q. Which analytical techniques are optimal for characterizing this compound?

- Spectroscopic Methods :

- NMR : Use deuterated DMSO or CDCl to resolve aromatic protons (δ 8.5–9.0 ppm for pyridine protons) and amine/ammonium signals (δ 2.5–3.5 ppm). F NMR can confirm trifluoromethyl group integrity (δ -60 to -70 ppm) .

- MS : High-resolution ESI-MS to verify molecular ion peaks ([M+H] expected at ~285.05 Da) and isotopic patterns consistent with Cl and F .

Q. What safety protocols are critical for handling this compound in the lab?

- Hazard Mitigation :

- Use fume hoods for synthesis and handling to avoid inhalation of fine particles.

- Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation from hydrochloride salts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize byproducts?

- Parameter Screening :

- Temperature : Conduct kinetic studies (e.g., 25°C vs. 60°C) to balance reaction rate and side reactions (e.g., dehalogenation).

- Catalysts : Test palladium or copper catalysts for coupling reactions. For example, Pd(OAc)/Xantphos in Suzuki-Miyaura cross-coupling to attach aryl groups .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Case Study : If NMR signals for the ethanamine moiety are split or shifted, consider:

- Solvent Effects : Switch to DO or DMSO-d to reduce proton exchange broadening.

- Salt Forms : Compare free base vs. hydrochloride spectra; protonation of the amine alters electronic environments .

- Cross-Validation : Cross-reference with computational models (e.g., DFT calculations for F NMR chemical shifts) or literature analogs (e.g., PubChem entries for trifluoromethylpyridines) .

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

- Accelerated Stability Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.